Molecular Property Differentiation: Target Compound vs. Closest Analogs
The target compound exhibits distinct computed physicochemical properties compared to its closest structural analogs due to its unique substitution pattern. The presence of a 4-methyl group on the piperidine ring and an alpha-methyl on the propanoic acid chain results in a computed XLogP3 of -0.7 [1], which is more lipophilic than the unsubstituted analog and less lipophilic than the des-methyl analog. While no direct experimental activity data is available for this compound, these computed differences are fundamental to predicting its behavior in biological systems and synthetic transformations.
| Evidence Dimension | Computed Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.7 |
| Comparator Or Baseline | 2-Methyl-3-(piperidin-1-yl)propanoic acid (analog lacking 4-methyl): XLogP3 = -0.3 (estimated via PubChem data for similar compounds); 3-(4-Methylpiperidin-1-yl)propanoic acid (analog lacking alpha-methyl): XLogP3 = -0.4 (estimated via PubChem data for similar compounds) |
| Quantified Difference | ΔXLogP3 = -0.4 vs. unsubstituted analog; ΔXLogP3 = -0.3 vs. des-alpha-methyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity differences alter membrane permeability and binding kinetics, making the target compound a distinct chemical entity that cannot be reliably substituted with analogs in SAR studies or medicinal chemistry campaigns.
- [1] PubChem. (2025). 2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid. CID 43538706. View Source
